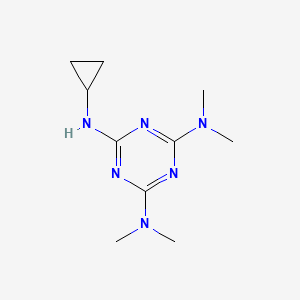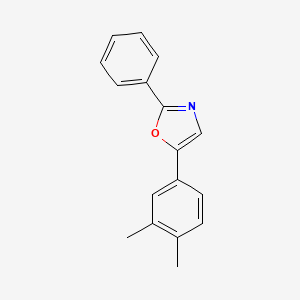![molecular formula C14H14Cl12O4P-3 B14464804 [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate CAS No. 65728-45-2](/img/structure/B14464804.png)
[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate: is a complex organophosphate compound. It is characterized by its multiple chlorine atoms and cyclohexyl groups, making it a unique and potentially useful chemical in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate typically involves multiple steps, including chlorination and phosphorylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclohexyl derivatives are treated with chlorine gas under controlled conditions. The resulting chlorinated intermediates are then reacted with phosphoric acid derivatives to form the final product. The process requires careful handling of reagents and by-products to ensure safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the chlorine atoms may be replaced by oxygen-containing groups.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products Formed:
Oxidation Products: Compounds with oxygen-containing functional groups.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with hydroxyl or amino groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organophosphate esters.
Biology: In biological research, it may be used to study the effects of chlorinated organophosphates on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and cyclohexyl groups allow it to bind to specific sites, altering the activity of these targets and affecting various biochemical pathways.
Comparación Con Compuestos Similares
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] sulfate
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] nitrate
Uniqueness: The phosphate derivative is unique due to its specific interaction with phosphate-binding sites in biological systems, making it particularly useful in biochemical and medical research
Propiedades
Número CAS |
65728-45-2 |
|---|---|
Fórmula molecular |
C14H14Cl12O4P-3 |
Peso molecular |
702.6 g/mol |
Nombre IUPAC |
[1,2,2-trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate |
InChI |
InChI=1S/C14H16Cl12O4P/c15-3-1-4(16)9(20)7(8(3)19)13(23,30-31(27,28)29)14(24,25)26-12-10(21)5(17)2-6(18)11(12)22/h3-12H,1-2H2,(H2,27,28,29)/q-1/p-2 |
Clave InChI |
IJQWDQIRCLPNMC-UHFFFAOYSA-L |
SMILES canónico |
C1C(C(C(C(C1Cl)Cl)C(C(Cl)(Cl)[Cl-]C2C(C(CC(C2Cl)Cl)Cl)Cl)(OP(=O)([O-])[O-])Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)

![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)




![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)





![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
